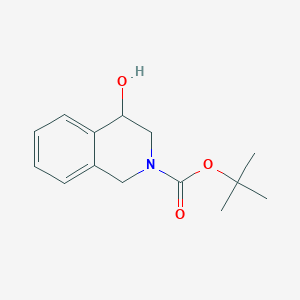

N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline is a chemical compound with the molecular formula C14H19NO3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a hydroxyl group at the 4-position of the dihydroisoquinoline ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline can be synthesized through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) at room temperature. The hydroxyl group at the 4-position can be introduced through subsequent oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

化学反応の分析

Types of Reactions

N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Dess-Martin periodinane.

Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions such as trifluoroacetic acid (TFA).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

Reduction: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Removal of the Boc protecting group to yield 4-hydroxy-3,4-dihydro-1H-isoquinoline.

Substitution: Formation of substituted isoquinoline derivatives.

科学的研究の応用

N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

作用機序

The mechanism of action of N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline depends on its specific application. In general, the compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The Boc protecting group can be selectively removed under acidic conditions, allowing the compound to participate in further chemical reactions. The hydroxyl group at the 4-position can also serve as a site for further functionalization, enabling the synthesis of a wide range of derivatives.

類似化合物との比較

N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline can be compared with other similar compounds, such as:

N-Boc-6-hydroxy-3,4-dihydro-1H-isoquinoline: Similar structure but with the hydroxyl group at the 6-position.

N-Boc-4-hydroxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a fully saturated isoquinoline ring.

N-Boc-4-methoxy-3,4-dihydro-1H-isoquinoline: Similar structure but with a methoxy group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern, which allows for unique reactivity and applications in organic synthesis and scientific research.

生物活性

N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound is a derivative of isoquinoline that features a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom. Isoquinolines and their derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and antiviral activities.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Isoquinoline Core : The base structure is synthesized through cyclization reactions involving appropriate precursors.

- Boc Protection : The amine group is protected using Boc anhydride to enhance stability and facilitate further reactions.

- Hydroxylation : Hydroxyl groups are introduced at specific positions to enhance biological activity.

Anticancer Activity

This compound has demonstrated promising anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Topoisomerase : Some studies have shown that isoquinoline derivatives can act as topoisomerase inhibitors, leading to DNA damage in cancer cells. For instance, derivatives have been reported with IC50 values in the nanomolar range against various cancer cell lines (e.g., MCF-7 and KB-V1) .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| N-Boc-4-hydroxy derivative | MCF-7 | 20.1 |

| N-Boc-4-hydroxy derivative | KB-V1 | 14 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against several pathogenic strains with notable efficacy:

- Inhibition Zones : Studies have shown inhibition zones comparable to standard antibiotics against bacteria such as Pseudomonas aeruginosa and Klebsiella pneumonia .

| Pathogen | Inhibition Zone (mm) | Standard Drug Zone (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumonia | 25 | 27 |

Antiviral Activity

Emerging evidence suggests that N-Boc-4-hydroxy derivatives may possess antiviral properties, particularly against viruses like HIV and H5N1. The antiviral activity is often linked to the compound's ability to interfere with viral replication processes .

The biological activity of this compound can be attributed to several mechanisms:

- ROS Generation : Some derivatives induce reactive oxygen species (ROS) production, leading to oxidative stress in cancer cells.

- Interference with Tubulin Polymerization : Compounds may disrupt microtubule dynamics, crucial for mitosis in cancer cells.

- Inhibition of Enzymatic Activity : The compound's structure allows it to inhibit key enzymes involved in cellular processes, contributing to its anticancer and antiviral effects .

Case Studies

Several case studies highlight the efficacy of N-Boc derivatives in clinical settings:

- Anticancer Efficacy : A study evaluated various isoquinoline derivatives against a panel of cancer cell lines and found significant cytotoxicity linked to structural modifications on the isoquinoline scaffold .

- Antimicrobial Testing : In vitro studies demonstrated that specific substitutions on the isoquinoline framework enhanced antibacterial activity against resistant strains .

特性

IUPAC Name |

tert-butyl 4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-10-6-4-5-7-11(10)12(16)9-15/h4-7,12,16H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWSLYNGBGAZEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。